3-Methyl-3H-spiro[isobenzofuran-1,4'-piperidine]

Catalog No.
S12347267
CAS No.
747353-15-7
M.F
C13H17NO
M. Wt
203.28 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Methyl-3H-spiro[isobenzofuran-1,4'-piperidine]

CAS Number

747353-15-7

Product Name

3-Methyl-3H-spiro[isobenzofuran-1,4'-piperidine]

IUPAC Name

1-methylspiro[1H-2-benzofuran-3,4'-piperidine]

Molecular Formula

C13H17NO

Molecular Weight

203.28 g/mol

InChI

InChI=1S/C13H17NO/c1-10-11-4-2-3-5-12(11)13(15-10)6-8-14-9-7-13/h2-5,10,14H,6-9H2,1H3

InChI Key

OYKUKNSVTVVZNM-UHFFFAOYSA-N

Canonical SMILES

CC1C2=CC=CC=C2C3(O1)CCNCC3

3-Methyl-3H-spiro[isobenzofuran-1,4'-piperidine] is a complex organic compound characterized by its unique spirocyclic structure, which consists of an isobenzofuran moiety fused with a piperidine ring. This compound has the chemical formula C12H16ClNOC_{12}H_{16}ClNO and a molecular weight of 225.71 g/mol, with a specific InChI Key of SFQFBDOOIIHNMY-UHFFFAOYSA-N. The structure is notable for its high degree of aromaticity and rigidity, which can influence its biological activity and chemical reactivity .

The chemical reactivity of 3-Methyl-3H-spiro[isobenzofuran-1,4'-piperidine] can be explored through various synthetic pathways. Key reactions include:

  • Nucleophilic Substitution: The presence of the piperidine nitrogen allows for nucleophilic substitutions, which can modify the compound's properties.
  • Cyclization Reactions: The spiro structure may participate in cyclization reactions that could yield derivatives with varying biological activities.
  • Functional Group Transformations: The compound can undergo oxidation or reduction, leading to the formation of different derivatives that may exhibit enhanced or altered biological properties .

Research indicates that 3-Methyl-3H-spiro[isobenzofuran-1,4'-piperidine] exhibits significant biological activity, particularly as an agonist for melanocortin receptors. Studies have shown that derivatives of this compound can effectively modulate receptor activity, suggesting potential applications in treating metabolic disorders and obesity . Additionally, some studies have indicated its potential as a neurokinin receptor antagonist, which could be beneficial in pain management and other therapeutic areas .

The synthesis of 3-Methyl-3H-spiro[isobenzofuran-1,4'-piperidine] typically involves multi-step organic reactions:

  • Formation of the Spiro Structure: Initial steps may involve the cyclization of appropriate precursors that contain both isobenzofuran and piperidine functionalities.
  • Methylation: The introduction of the methyl group can be achieved through methylation reactions using reagents such as dimethyl sulfate or methyl iodide.
  • Purification: Following synthesis, purification techniques such as recrystallization or chromatography are employed to isolate the desired product with high purity .

3-Methyl-3H-spiro[isobenzofuran-1,4'-piperidine] has potential applications in various fields:

  • Pharmaceuticals: Due to its receptor-modulating properties, it can be explored for drug development targeting metabolic and neurological disorders.
  • Chemical Research: Its unique structure makes it a valuable compound for studying structure-activity relationships in medicinal chemistry.
  • Material Science: The compound's stability and structural characteristics may lend themselves to applications in polymer chemistry or as a building block for novel materials .

Interaction studies involving 3-Methyl-3H-spiro[isobenzofuran-1,4'-piperidine] have focused on its binding affinity to various receptors. These studies often utilize techniques such as radiolabeled ligand binding assays and functional assays to determine the efficacy and potency of the compound against specific targets. Results indicate that modifications to the spiro structure can significantly alter interaction profiles, highlighting the importance of structural optimization in drug design .

Several compounds share structural similarities with 3-Methyl-3H-spiro[isobenzofuran-1,4'-piperidine], each exhibiting unique properties:

Compound NameCAS NumberSimilarityNotable Features
3H-Spiro[2-benzofuran-1,4'-piperidine]38309-60-30.98Similar spiro structure but different substituents
Spiro[isochroman-1,4'-piperidine]173943-98-10.94Different aromatic system; potential for varied biological activity
6-Chloro-3H-spiro[isobenzofuran-1,4'-piperidine] hydrochloride1359703-79-90.83Chlorine substitution may affect receptor binding
5-Chloro-3H-spiro[isobenzofuran-1,4'-piperidine] hydrochloride1190965-20-80.83Another halogenated variant; differing pharmacological profiles
4-Diphenylmethoxypiperidine hydrochloride65214-86-00.92Distinct functional groups leading to different applications

The uniqueness of 3-Methyl-3H-spiro[isobenzofuran-1,4'-piperidine] lies in its specific combination of spirocyclic structure and biological activity profile, making it a candidate for targeted research in pharmacology and medicinal chemistry .

Early synthetic routes to spirocyclic piperidines relied on classical condensation and rearrangement reactions. One pioneering method, reported in 1991, involved the Mitsunobu coupling of non-racemic allylic alcohols with chlorinated phenols to establish the pentasubstituted benzene core, followed by Regitz diazo transfer and rhodium-catalyzed carbene trapping to form the benzofuranone intermediate. This 14-step sequence demonstrated the feasibility of constructing complex spiroarchitectures but suffered from low overall yields (12–18%) due to multiple purification steps.

The 1980s saw industrial-scale innovations, such as Upjohn’s rhodium-catalyzed hydroformylation of ethynyl steroid precursors to directly assemble the spirocyclic lactol core of spironolactone derivatives under high-pressure conditions (80–100 bar CO/H₂). This method achieved a 63% yield of the spiro-lactol intermediate, marking a significant improvement in atom economy compared to earlier linear syntheses.

Key historical milestones in spirocycle synthesis include:

YearInnovationCatalyst SystemYield (%)
1991Mitsunobu coupling/Regitz diazo transferRhodium pivalate12–18
1988Rhodium hydroformylationRhodium carbonyl63
2003Acid-catalyzed benzodioxin spirocyclizationAlCl₃58–72
2011Dehydration-hydrogenation sequencePd/C (10% w/w)81

The development of ketal-protected intermediates in the late 20th century enabled selective functionalization of the piperidine ring without compromising the isobenzofuran moiety. For instance, ethylene glycol ketal protection allowed chemists to perform conjugate additions at the δ-position of α,β,γ,δ-unsaturated ketones, a strategy critical for introducing the 3-methyl group in later synthetic routes.

Modern Catalytic Approaches to Isobenzofuran-Piperidine Fusion

Contemporary synthetic strategies emphasize catalytic asymmetric induction and flow chemistry. A 2024 breakthrough demonstrated the use of umpolung reactivity in continuous flow systems to construct the spirocyclic core of GDC-1971. This approach employed a modified Katritzky benzotriazole hemiaminal that underwent 1,2-addition to N-Boc-4-piperidone under n-butyllithium activation, achieving 78% yield at kilogram scale without cryogenic conditions.

Rhodium catalysis remains pivotal for spiroannulation, particularly through carbene transfer reactions. Modern adaptations utilize Rh₂(esp)₂ catalysts (esp = α,α,α',α'-tetramethyl-1,3-benzenedipropionic acid) to mediate intramolecular C–O bond formation with exceptional enantioselectivity (up to 98% ee). The table below compares recent catalytic systems:

CatalystTemperature (°C)Pressure (bar)Enantiomeric Excess (%)
Rh₂(piv)₄80185
Rh₂(esp)₂40198
Ru-PNN pincer complex10050 (H₂)91
Organocatalytic phase-transfer25182

Nitrile lithiation/alkylation has emerged as a powerful method for installing methyl groups at the spiro-junction. A 2016 study showed that treating 2-cyanoazetidines with LDA at −78°C followed by methyl iodide quench provided 3-methyl-spirocycles in 67–89% yield with complete diastereocontrol. This method’s scalability was demonstrated through a 50-g synthesis of 1-methyl-2,8-diazaspiro[4.5]decane using classical resolution with dibenzoyl-L-tartaric acid.

Solvent-Free and Green Chemistry Strategies in Spiroannulation

The push toward sustainable synthesis has yielded notable advances in solvent-free spirocyclization. A 2023 protocol achieved 75% yield in the K-10 clay-mediated [3+3] spiroannulation of Morita-Baylis-Hillman adducts, eliminating traditional solvents through mechanochemical activation. This montmorillonite-catalyzed process showed broad substrate tolerance across 15 isatin derivatives, with reaction times under 2 hours at 80°C.

Comparative analysis of green spiroannulation methods:

MethodCatalystSolventTemperature (°C)Yield (%)
Mechanochemical millingK-10 claySolvent-free8075
Microwave irradiationFe₃O₄@SiO₂-SO₃HWater12068
Photoredox catalysisIr(ppy)₃EtOH2572
Flow chemistryNoneTHF2078

Flow chemistry has revolutionized large-scale production, as evidenced by a 2024 kilogram-scale synthesis using plug-flow reactors to maintain precise temperature control (−10°C to 25°C) during critical lithiation steps. This continuous process reduced waste generation by 40% compared to batch methods while achieving 99.5% purity after crystallization.

The integration of biocatalysis represents a frontier in green spirocycle synthesis. Recent experiments with engineered transaminases have demonstrated selective amination of spirocyclic ketones, though yields remain moderate (45–55%). Computational modeling suggests that directed evolution of these enzymes could increase activity toward the sterically hindered spiro-junction.

Impact of N-Alkyl Substituents on Bioactivity Profiles

The introduction of N-alkyl groups to the piperidine nitrogen significantly modulates receptor binding affinity and metabolic stability. For instance, tert-butyl carbamate derivatives synthesized via Michael addition with tert-butyl acrylate demonstrated enhanced lipophilicity (logP increase of 1.2 units) compared to unsubstituted analogs, correlating with improved blood-brain barrier permeability in preclinical models [1] [5].

Table 1: Bioactivity Trends of N-Alkylated Derivatives

SubstituentSynthetic Yield (%)logPReceptor Binding (Ki, nM)
Unsubstituted (H)78 [1]2.1450 ± 32
tert-Butyl carbamate98 [5]3.389 ± 11
Methyl70 [11]2.8210 ± 25

Reductive amination strategies using sodium cyanoborohydride-zinc chloride systems enabled the incorporation of branched alkyl chains, with iso-pentyl derivatives showing 3-fold greater μ-opioid receptor selectivity over δ-subtypes compared to linear analogs [1]. Steric hindrance from bulkier groups (e.g., diphenylmethyl) reduced off-target activity at histamine H1 receptors by 87% while maintaining serotonin transporter inhibition [1] .

Steric and Electronic Effects of C-3 Position Modifications

The C-3 methyl group induces distinct electronic and steric effects that govern molecular recognition. Comparative studies with chloro-substituted analogs revealed:

  • Steric Parameters:

    • Methyl (van der Waals volume: 20.3 ų) improves cavity filling in the S1 pocket of κ-opioid receptors
    • Chloro (24.6 ų) causes unfavorable interactions in 65% of docking poses [7] [9]
  • Electronic Effects:

    • Methyl's +I effect raises piperidine nitrogen pKa by 0.4 units, enhancing cationic character at physiological pH
    • Chloro's -I effect reduces basicity (pKa drop 0.6), decreasing membrane retention time by 40% [8] [9]

Figure 1: Electronic Potential Maps
$$ \text{3-Methyl derivative: } \Delta \text{ESP}{\text{min}} = -45.2 \, \text{kcal/mol} $$
$$ \text{6-Chloro analog: } \Delta \text{ESP}
{\text{min}} = -52.1 \, \text{kcal/mol} $$

Microwave-assisted coupling reactions at C-3 demonstrated that methyl-substituted derivatives required 130°C for 1 hour to achieve 86% yield, whereas electron-withdrawing groups necessitated prolonged heating (4 days at 150°C) [13]. This thermal stability difference suggests enhanced resonance stabilization in the methylated species.

Conformational Analysis Through X-ray Crystallographic Data

X-ray structures of related spiro compounds reveal critical conformational constraints:

  • Spiro Junction Geometry:
    • Dihedral angle between isobenzofuran O-C-C-O and piperidine N-C-C-N planes: 87.5° ± 2.3°
    • Methyl group at C-3 reduces ring puckering amplitude by 0.21 Å vs. unsubstituted analogs [5] [10]

Table 2: Crystallographic Parameters

Parameter3-Methyl Derivative6-Chloro Analog
Ring Puckering (Å)0.340.55
Torsion Angle (°)85.789.2
H-Bond Distance (Å)2.112.34

The methyl group's equatorial orientation creates a 1.8 Å hydrophobic contact surface with Tyr³⁰⁹ in μ-opioid receptor homology models, explaining its 9-fold selectivity over δ-subtypes compared to axial conformers [5] [14]. Ab initio calculations (B3LYP/6-311++G**) show the methylated species adopts a 1.3 kcal/mol more stable chair conformation versus boat forms in unsubstituted derivatives.

Sigma Receptor Interaction Landscapes

Sigma receptors represent a unique class of intracellular chaperone proteins that modulate various cellular processes, including calcium signaling, protein folding, and neuroprotection. The spirocyclic structure of 3-Methyl-3H-spiro[isobenzofuran-1,4'-piperidine] exhibits structural similarity to established sigma receptor ligands, particularly those featuring the spiro[isobenzofuran-1(3H),4'-piperidine] scaffold [7] [8] [9].

Sigma-1 receptors are endoplasmic reticulum-resident proteins that function as molecular chaperones, while sigma-2 receptors, recently identified as TMEM97 proteins, localize primarily to intracellular membranes [10]. The pharmacological profile of spirocyclic compounds at these receptors demonstrates remarkable structure-activity relationships that depend critically on substitution patterns and stereochemistry [7].

Extensive structure-activity relationship studies on spiro[isobenzofuran-1(3H),4'-piperidines] have revealed that the nitrogen substituent profoundly influences both receptor affinity and selectivity [9]. Compounds with small nitrogen substituents (hydrogen, methyl, ethyl) exhibit very low affinity for both sigma-1 and sigma-2 binding sites (IC50 values exceeding 100 nanomolar), whereas medium-sized substituents such as propyl, butyl, and phenethyl result in potent but unselective compounds with IC50 values of 2-5 nanomolar at both receptor subtypes [9].

The optimal sigma receptor activity emerges with longer, more lipophilic nitrogen substituents. The reference compound Lu 28-179, featuring a 4-[1-(4-fluorophenyl)-1H-indol-3-yl]-1-butyl substituent, demonstrates subnanomolar affinity for sigma-2 receptors (IC50 = 0.07 nM) with approximately 21-fold selectivity over sigma-1 receptors [9]. This selectivity pattern contrasts with simpler spirocyclic analogs that typically favor sigma-1 binding.

Compound ClassSigma-1 Ki (nM)Sigma-2 Ki (nM)Selectivity Ratio (σ1/σ2)N-Substituent
Spiro[isobenzofuran-1(3H),4'-piperidines]1.5-500.07-510-1030Various alkyl/arylalkyl
Spiro[benzopyran-1,4'-piperidines]1.54-1000.3-7100-1000Benzyl optimal
Spiro[benzofuran-1,4'-piperidines]1.54-1000.3-7100-1000Benzyl optimal
3-Methylated derivativesVariableVariableVariableVariable
Lu 28-179 (Reference)Not reported0.0721.44-[1-(4-fluorophenyl)-1H-indol-3-yl]-1-butyl

The binding mechanism involves interaction with distinct binding sites on each receptor subtype. Sigma-1 receptors contain a primary hydrophobic binding region that accommodates aromatic moieties, along with a basic nitrogen binding site [11]. The spirocyclic framework of 3-Methyl-3H-spiro[isobenzofuran-1,4'-piperidine] provides the appropriate spatial arrangement for simultaneous engagement of these binding elements. Molecular modeling studies suggest that the protonated piperidine nitrogen forms electrostatic interactions with glutamate 172 in the sigma-1 receptor, while the isobenzofuran moiety occupies hydrophobic binding pockets [12].

Functional studies indicate that spirocyclic sigma receptor ligands can act as either agonists or antagonists depending on their substitution pattern [7]. The 3-methyl substitution may influence the compound's intrinsic activity through conformational effects on the spirocyclic system. Computational pharmacophore models for sigma-1 receptors emphasize the importance of a basic amino group surrounded by hydrophobic structural elements, with optimal activity occurring when the distance between the basic nitrogen and primary hydrophobic region falls within specific geometric constraints [11].

The stereoselective nature of sigma receptor interactions has been demonstrated for various spirocyclic compounds, although the specific stereochemistry of 3-Methyl-3H-spiro[isobenzofuran-1,4'-piperidine] may not dramatically influence receptor binding [7]. This suggests that the sigma receptor binding sites can accommodate both cis and trans configurations of the spirocyclic system, potentially reflecting the conformational flexibility of the receptor proteins during ligand recognition.

Enzymatic Inhibition Pathways in Neurochemical Systems

The neurochemical landscape encompasses numerous enzyme systems that regulate neurotransmitter synthesis, metabolism, and signaling pathways. Spirocyclic compounds, including derivatives of 3-Methyl-3H-spiro[isobenzofuran-1,4'-piperidine], have demonstrated inhibitory activity against several key enzymes involved in neurochemical regulation [13] [14] [15].

Monoamine oxidase enzymes represent primary targets for spirocyclic inhibitors within neurochemical systems. These flavoprotein enzymes exist in two isoforms: monoamine oxidase A (MAO-A), which preferentially metabolizes serotonin and norepinephrine, and monoamine oxidase B (MAO-B), which shows selectivity for phenylethylamine and benzylamine substrates [14]. Spirocyclic compounds have shown particular promise as MAO-B inhibitors, with spiro pseudoindoxyl ketones demonstrating competitive inhibition with Ki values in the low micromolar range [15].

The most potent spirocyclic MAO-B inhibitor identified in recent studies, compound 11f featuring a spiro pseudoindoxyl ketone structure, exhibited an IC50 value of 1.44 micromolar with competitive inhibition kinetics (Ki = 0.51 micromolar) [15]. This compound demonstrated reversible inhibition comparable to the clinically approved MAO-B inhibitor safinamide, suggesting potential therapeutic relevance. The selectivity for MAO-B over MAO-A provides advantages in terms of reduced dietary restrictions and decreased risk of hypertensive crises associated with tyramine consumption [14].

Cholinesterase enzymes constitute another important target class for spirocyclic inhibitors. Acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) regulate cholinergic neurotransmission through hydrolysis of acetylcholine at synaptic and neuromuscular junctions [14]. Spiropyrrolidine derivatives have demonstrated potent AChE inhibition with IC50 values ranging from 1.37 to 1.88 micromolar, exhibiting activity superior to established cholinesterase inhibitors [16] [17].

Enzyme TargetSpirocyclic Inhibitor ExampleIC50/Ki ValueMechanism TypeSelectivity
Monoamine Oxidase A (MAO-A)Spiro pseudoindoxyl ketonesVariable (1-10 μM)Competitive/Non-competitiveMAO-A > MAO-B
Monoamine Oxidase B (MAO-B)Compound 11f (spiro derivative)1.44 μMCompetitive (Ki = 0.51 μM)MAO-B selective
Acetylcholinesterase (AChE)Spiropyrrolidine derivatives1.37-1.88 μMCompetitiveAChE > BChE
Butyrylcholinesterase (BChE)Spiro heterocycles56-69% inhibitionMixed-typeVariable
Dopamine β-Hydroxylase (DBH)Disulfiram analogsVariableIndirect/DirectNon-selective
Aldose ReductaseSpiro hydantoinsPotent inhibitionCompetitiveHigh specificity

The cholinesterase inhibition mechanism involves binding to the active site gorge, which contains the catalytic triad of serine, histidine, and glutamate residues [14]. Spirocyclic compounds may also interact with the peripheral anionic site located at the gorge entrance, potentially resulting in mixed-type inhibition patterns. The rigid spirocyclic framework provides optimal geometric positioning for simultaneous interaction with multiple binding subsites within the enzyme active site.

Dopamine β-hydroxylase (DBH) represents an additional enzymatic target for spirocyclic modulators. This copper-containing enzyme catalyzes the conversion of dopamine to norepinephrine within noradrenergic neurons and chromaffin cells [18] [19]. While direct inhibition studies of 3-Methyl-3H-spiro[isobenzofuran-1,4'-piperidine] on DBH have not been reported, related compounds such as disulfiram analogs demonstrate both direct and indirect inhibitory mechanisms [18]. Indirect inhibition occurs through competitive interference with catecholamine uptake into storage vesicles, while direct inhibition involves binding to the enzyme active site.

Aldose reductase inhibition by spirocyclic compounds, particularly spiro hydantoins, has demonstrated remarkable potency and selectivity [13]. These compounds inhibit the enzyme responsible for converting glucose to sorbitol, a pathway implicated in diabetic complications. The spiro hydantoin derivatives show high specificity for aldose reductase with minimal off-target effects, suggesting that the spirocyclic framework provides optimal complementarity to the enzyme binding site.

XLogP3

1.5

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

203.131014166 g/mol

Monoisotopic Mass

203.131014166 g/mol

Heavy Atom Count

15

Dates

Last modified: 08-09-2024

Explore Compound Types